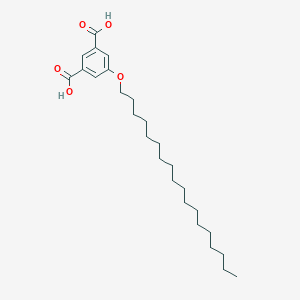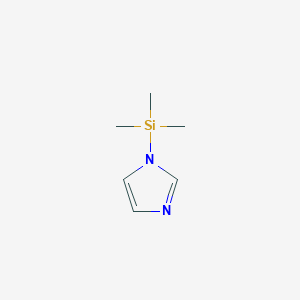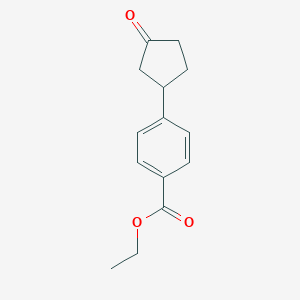
5-(Octadecyloxy)isophthalic acid
Übersicht
Beschreibung
5-(Octadecyloxy)isophthalic acid is a chemical compound with the molecular formula C26H42O5. It is a derivative of isophthalic acid, where one of the hydrogen atoms is replaced by an octadecyloxy group. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octadecyloxy)isophthalic acid typically involves the esterification of isophthalic acid with octadecanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using industrial purification techniques, such as distillation and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Octadecyloxy)isophthalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The octadecyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.
Major Products Formed
The major products formed from these reactions include various derivatives of isophthalic acid, such as diols, esters, and substituted isophthalic acids .
Wissenschaftliche Forschungsanwendungen
5-(Octadecyloxy)isophthalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of lipid membranes and their interactions with proteins.
Industry: The compound is used in the production of high-performance materials, such as coatings and adhesives.
Wirkmechanismus
The mechanism of action of 5-(Octadecyloxy)isophthalic acid involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The octadecyloxy group provides hydrophobicity, while the carboxylic acid groups facilitate hydrogen bonding. These interactions play a crucial role in the compound’s ability to form stable complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methoxyisophthalic acid
- 5-Hydroxyisophthalic acid
- 5-Formylisophthalic acid
- 5-Methoxy-1,3-benzenedimethanol
Uniqueness
Compared to similar compounds, 5-(Octadecyloxy)isophthalic acid is unique due to its long hydrophobic octadecyloxy chain. This feature imparts distinct amphiphilic properties, making it particularly useful in applications involving lipid membranes and hydrophobic interactions .
Eigenschaften
IUPAC Name |
5-octadecoxybenzene-1,3-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-31-24-20-22(25(27)28)19-23(21-24)26(29)30/h19-21H,2-18H2,1H3,(H,27,28)(H,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJBICIOMQKJMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC(=CC(=C1)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10404994 | |
| Record name | 5-(Octadecyloxy)isophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143294-86-4 | |
| Record name | 5-(Octadecyloxy)isophthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10404994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 5-(Octadecyloxy)isophthalic acid influence the self-assembly of porphyrin molecules on surfaces?
A1: 5-OIA plays a crucial role in controlling the adsorption and organization of porphyrin molecules on surfaces like highly ordered pyrolytic graphite (HOPG). Research suggests that 5-OIA forms a stable, ordered monolayer on HOPG [, ]. This pre-formed layer then serves as a template for the adsorption of porphyrin molecules, influencing their arrangement and promoting the formation of well-defined structures like chains and two-dimensional domains []. The interaction between 5-OIA and the porphyrin molecules appears to be strong enough to immobilize them on the surface, as evidenced by the observation of individual molecules and stable chains [].
Q2: Does the central metal atom in metalloporphyrins affect their self-assembly on surfaces modified with 5-OIA?
A2: Yes, research indicates that the central metal atom in metalloporphyrins significantly influences their self-assembly on 5-OIA modified surfaces. Studies comparing the self-assembled structures of Nickel-octaethylporphyrin (NiOEP), Vanadyl-octaethylporphyrin (VO-OEP), and Platinum-octaethylporphyrin (Pt-OEP) on both bare HOPG and 5-OIA covered HOPG reveal distinct differences in their monolayer structures and lattice parameters []. These differences suggest that the interaction between the central metal atom and the substrate, mediated by the 5-OIA layer, plays a key role in dictating the final arrangement of the porphyrin molecules [].
Q3: Beyond porphyrins, what other applications does this compound have in materials science?
A3: 5-OIA and its analogs are being explored as key components in high-temperature membrane models []. Specifically, the deuterated form of 5-OIA (C18ISA-d37) has been investigated using 2H-NMR spectroscopy to understand the dynamics of these membrane models at elevated temperatures []. This research sheds light on the molecular organization and stability of such membrane systems, which are of interest for various applications requiring thermal resistance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R)-5-(2-Hydroxyethyl)-13-(hydroxymethyl)-10-methoxy-9,17-dimethyl-8,11-dioxo-5,14,17-triazapentacyclo[12.3.1.03,16.06,15.07,12]octadeca-7(12),9-diene-4,18-dicarbonitrile](/img/structure/B120779.png)

![6-ethynyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B120783.png)










